molecular formula C50H99NO9 B1673778 KRN7000 CAS No. 158021-47-7

KRN7000

Cat. No.: B1673778
CAS No.: 158021-47-7
M. Wt: 858.3 g/mol
InChI Key: VQFKFAKEUMHBLV-BYSUZVQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KRN-7000, also known as α-galactosylceramide, is a synthetic analog of a natural product isolated from the marine sponge Agelas mauritianus. It is a potent activator of invariant natural killer T cells, which play a crucial role in the immune response. KRN-7000 has been extensively studied for its immunomodulatory properties and potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases .

Mechanism of Action

Target of Action

Alpha-Galactosylceramide, also known as KRN7000, primarily targets invariant natural killer T (iNKT) cells . These cells are a unique subset of T lymphocytes that can rapidly release a massive amount of Th1 and Th2 cytokines upon the engagement of their T cell receptor with glycolipids .

Mode of Action

The interaction of Alpha-Galactosylceramide with its targets involves the binding of the invariant T cell receptor of the iNKT cell to the CD1d:glycolipid complex . This interaction leads to the activation of iNKT cells, which can then activate other immune cells such as dendritic cells . This process results in the release of a range of cytokines, thereby orchestrating other immune cells to fight tumors .

Biochemical Pathways

The activation of iNKT cells by Alpha-Galactosylceramide affects various biochemical pathways. The activated iNKT cells rapidly secrete both Th1 and Th2 cytokines, which can promote cell-mediated immunity to kill tumor cells and intracellular pathogens, or suppress autoreactive immune cells in autoimmune diseases . This process also leads to the activation of other immune cells, including T cells, B cells, natural killer (NK) cells, and dendritic cells .

Pharmacokinetics

The pharmacokinetic behavior of Alpha-Galactosylceramide in clinical trials could be described by a three-compartment model . Alpha-Galactosylceramide demonstrates linear pharmacokinetics over the investigated dose range .

Result of Action

The molecular and cellular effects of Alpha-Galactosylceramide’s action include the activation of iNKT cells and the subsequent release of a range of cytokines . These cytokines can stimulate anti-tumor immune responses . Alpha-Galactosylceramide has been shown to have potent anti-tumor activity in many in vivo models .

Biochemical Analysis

Biochemical Properties

KRN7000 plays a crucial role in biochemical reactions by interacting with the CD1d protein, a lipid-binding MHC class I-like molecule. This interaction leads to the presentation of this compound to iNKT cells, which subsequently triggers the release of various cytokines such as interferon-gamma (IFN-γ) and interleukin-4 (IL-4) . The binding of this compound to CD1d is highly specific and involves the formation of a glycolipid-protein complex that is recognized by the T cell receptors (TCRs) on iNKT cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It activates iNKT cells, leading to the secretion of cytokines that influence the function of other immune cells, including natural killer (NK) cells, T cells, B cells, and macrophages . This activation enhances the immune response against tumors and infections. Additionally, this compound has been shown to reduce airway inflammation in obese asthmatic mice by regulating NKT cell cytokine secretion and intracellular calcium levels .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the CD1d protein on antigen-presenting cells. This binding forms a CD1d-glycolipid complex that is recognized by the invariant T cell receptor on iNKT cells . The interaction between the CD1d-glycolipid complex and the TCR leads to the activation of iNKT cells, resulting in the rapid release of Th1, Th2, or immune regulatory cytokines . These cytokines initiate multiple downstream cellular events, including T cell polarization and the expansion of dendritic cell subsets .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can significantly reduce airway inflammation in obesity-associated asthma by regulating NKT cell cytokine secretion and intracellular calcium . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a dose escalation study, this compound was well tolerated over a wide range of doses (50-4800 μg/m²) in cancer patients . No dose-limiting toxicity was observed, and the biological effects depended on pretreatment NKT-cell numbers rather than the dose of this compound . In obese asthmatic mice, this compound reduced airway inflammation in a dose-dependent manner .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with the CD1d protein and the subsequent activation of iNKT cells . The activation of iNKT cells leads to the release of cytokines that regulate immune responses and influence metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the CD1d protein . The CD1d-glycolipid complex is presented on the surface of antigen-presenting cells, where it is recognized by iNKT cells . This interaction facilitates the localization and accumulation of this compound in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound involves its targeting to antigen-presenting cells, where it binds to the CD1d protein . This binding directs this compound to specific compartments within the cells, allowing it to exert its immunostimulatory effects . The localization of this compound is crucial for its activity and function in activating iNKT cells and initiating immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRN-7000 involves multiple steps, starting from commercially available starting materials such as D-galactose and phytosphingosine. One practical and scalable method uses glycosyl iodide as the glycosyl donor. This procedure involves a total of eight steps to obtain the highly pure product, with only three column chromatographic purifications required .

Industrial Production Methods

For industrial production, KRN-7000 is typically synthesized using a combination of organic solvents such as tetrahydrofuran and methanol. The compound is dissolved in a 10:1 mixture of tetrahydrofuran and methanol at a concentration of 1 mg/mL. The solution is then added dropwise to an aqueous solution with constant stirring, followed by sonication and filter sterilization .

Chemical Reactions Analysis

Types of Reactions

KRN-7000 undergoes various chemical reactions, including glycosylation, oxidation, and reduction. The glycosylation reaction is particularly important for its synthesis, where glycosyl iodide is used as the glycosyl donor .

Common Reagents and Conditions

    Glycosylation: Glycosyl iodide as the glycosyl donor.

    Oxidation and Reduction: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products

The major product formed from these reactions is the highly pure KRN-7000, which is used for further biological and chemical studies .

Scientific Research Applications

KRN-7000 has a wide range of scientific research applications:

Comparison with Similar Compounds

KRN-7000 is unique due to its potent activation of invariant natural killer T cells and its ability to modulate the immune response. Similar compounds include other α-galactosylceramides and glycosphingolipids, which also activate natural killer T cells but may have different cytokine release profiles and therapeutic potentials .

List of Similar Compounds

Properties

IUPAC Name

N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H99NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-45(54)51-42(41-59-50-49(58)48(57)47(56)44(40-52)60-50)46(55)43(53)38-36-34-32-30-28-16-14-12-10-8-6-4-2/h42-44,46-50,52-53,55-58H,3-41H2,1-2H3,(H,51,54)/t42-,43+,44+,46-,47-,48-,49+,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFKFAKEUMHBLV-BYSUZVQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H99NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40935847
Record name alpha-Galactosylceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

858.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158021-47-7
Record name N-[(1S,2S,3R)-1-[(α-D-Galactopyranosyloxy)methyl]-2,3-dihydroxyheptadecyl]hexacosanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158021-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name KRN 7000
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158021477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KRN-7000
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12232
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name alpha-Galactosylceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-GALACTOSYLCERAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX671898JF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

A: alpha-Galactosylceramide (alpha-GalCer), also known as KRN7000, exerts its biological activity by binding to CD1d molecules. [] CD1d is a major histocompatibility complex class I-like molecule expressed on the surface of antigen-presenting cells (APCs). [, ] When alpha-GalCer binds to CD1d, it forms a complex that is recognized by the T cell receptor (TCR) of invariant natural killer T cells (iNKT cells). [, , ] This interaction leads to the activation of iNKT cells, triggering them to rapidly release a large amount of cytokines, including both Th1 cytokines such as interferon-gamma (IFN-gamma) and tumor necrosis factor-alpha (TNF-alpha), and Th2 cytokines such as interleukin-4 (IL-4) and IL-13. [, , , , , , , , , ]

ANone: While this information is crucial for researchers, the provided research papers focus on the biological activity and therapeutic potential of alpha-GalCer and do not delve into its detailed structural characterization, including molecular formula, weight, or spectroscopic data. Resources like PubChem or ChemSpider would be helpful in obtaining this information.

ANone: The research papers primarily focus on the biological activity and therapeutic application of alpha-GalCer. Information regarding material compatibility, stability, and performance under various conditions is not provided in these papers. It is crucial to conduct specific studies to determine these properties, especially for formulation development and storage optimization.

A: alpha-GalCer is not a catalyst. It is a glycolipid antigen that functions as a ligand for CD1d molecules on APCs, leading to the activation of iNKT cells. [, ] Therefore, it does not possess catalytic properties or applications involving reaction mechanisms or selectivity.

A: While the provided research papers predominantly focus on the biological aspects of alpha-GalCer, one paper mentions the development of biotinylated alpha-GalCer analogues to study their binding to CD1d molecules. [] This suggests the potential application of computational chemistry and modeling techniques. Further research exploring the use of simulations, calculations, and QSAR models for alpha-GalCer and its analogues would be beneficial to optimize their activity and selectivity.

A: Research has demonstrated that modifications to the structure of alpha-GalCer can significantly impact its activity, potency, and selectivity. [, ] For example, the N-acyl variant of alpha-GalCer, C20:2, exhibits different biological activity compared to this compound. [] Similarly, OCH, an analogue with a truncated sphingosine chain, induces a Th2-biased response in both murine and human iNKT cells, highlighting the potential for targeted therapeutic applications. [, ] Further investigation into the SAR of alpha-GalCer and the development of novel analogues with tailored properties are essential for optimizing their therapeutic potential.

ANone: The provided research papers focus on the biological effects of alpha-GalCer and do not delve into its stability or formulation aspects. Dedicated studies are needed to determine its stability under various conditions and to develop effective formulation strategies to overcome any limitations in solubility or bioavailability.

ANone: The provided research papers primarily focus on the scientific aspects of alpha-GalCer and do not discuss specific SHE regulations. It's important to note that SHE regulations vary depending on the geographical location and intended use. Researchers and manufacturers must consult and comply with all applicable regulations to ensure the safe handling, use, and disposal of alpha-GalCer.

ANone: Extensive research supports the in vitro and in vivo efficacy of alpha-GalCer:

  • In vitro: alpha-GalCer potently activates iNKT cells in vitro, leading to the production of both Th1 and Th2 cytokines. [, , , , , , , , , ]
  • Animal Models: alpha-GalCer has shown promising antitumor activity in various murine models, including lung and liver metastasis models. [, , , , , ] It has also demonstrated efficacy in murine models of allergic airway inflammation, experimental allergic conjunctivitis, and autoimmune diabetes. [, , ]

    A: alpha-GalCer research bridges several disciplines, including immunology, oncology, glycobiology, and pharmaceutical sciences. [] Its unique ability to activate iNKT cells and modulate both innate and adaptive immune responses has garnered significant interest in various fields:

    • Immunotherapy: alpha-GalCer and its analogues hold promise as immunotherapeutic agents for cancer, infectious diseases, and autoimmune diseases. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
    • Vaccine Adjuvants: alpha-GalCer can potentially enhance the efficacy of vaccines by boosting the immune response. []
    • Understanding iNKT Cell Biology: alpha-GalCer has been an invaluable tool for studying iNKT cell biology, leading to a deeper understanding of their role in various disease settings. [, , , , ]

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.